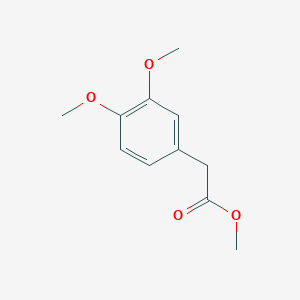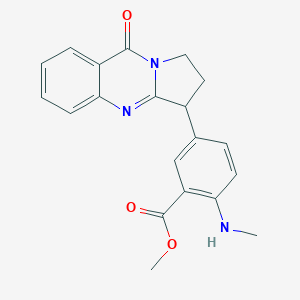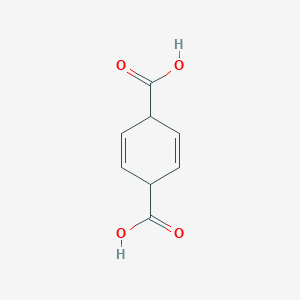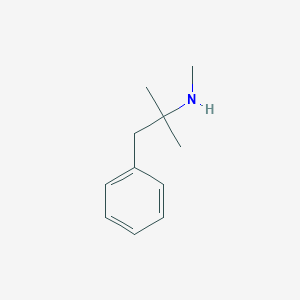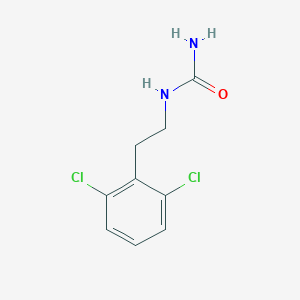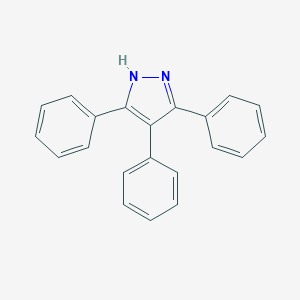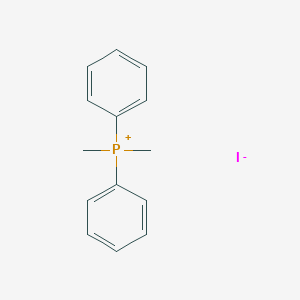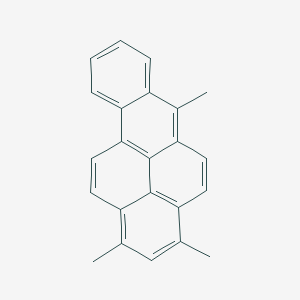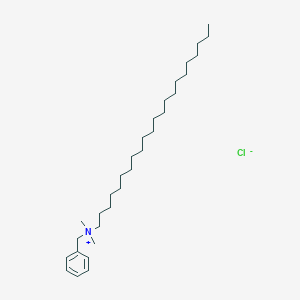
Benzyldocosyldimethylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyldocosyldimethylammonium chloride (BDDAC) is a quaternary ammonium compound that belongs to the class of cationic surfactants. It is widely used in various scientific research applications due to its unique properties. BDDAC is synthesized using a simple and cost-effective method, making it an attractive option for researchers.
Wirkmechanismus
Benzyldocosyldimethylammonium chloride acts as a cationic surfactant by binding to the negatively charged cell membrane. It disrupts the membrane structure, leading to cell lysis and death. Benzyldocosyldimethylammonium chloride also binds to DNA, leading to the formation of stable complexes. This mechanism of action makes it an effective gene delivery agent.
Biochemical and Physiological Effects
Benzyldocosyldimethylammonium chloride has been shown to have antimicrobial properties. It is effective against both gram-positive and gram-negative bacteria. Benzyldocosyldimethylammonium chloride has also been shown to have antiviral properties. It inhibits the replication of various viruses, including herpes simplex virus and human immunodeficiency virus. Benzyldocosyldimethylammonium chloride has been shown to be non-toxic to mammalian cells at low concentrations.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Benzyldocosyldimethylammonium chloride is its ability to solubilize and purify membrane proteins. It is also an effective gene delivery agent. Benzyldocosyldimethylammonium chloride is cost-effective and easy to synthesize, making it an attractive option for researchers. One limitation of Benzyldocosyldimethylammonium chloride is its toxicity at high concentrations. It can also interact with other compounds, leading to unwanted side effects.
Zukünftige Richtungen
There are several future directions for Benzyldocosyldimethylammonium chloride research. One area of research is the development of Benzyldocosyldimethylammonium chloride-based gene delivery systems for therapeutic applications. Another area of research is the use of Benzyldocosyldimethylammonium chloride as a biosurfactant for environmental applications. Further research is needed to understand the mechanism of action of Benzyldocosyldimethylammonium chloride and its interactions with other compounds.
Conclusion
In conclusion, Benzyldocosyldimethylammonium chloride is a cationic surfactant with unique properties that make it an attractive option for scientific research. It is synthesized using a simple and cost-effective method and has a wide range of applications. Benzyldocosyldimethylammonium chloride has antimicrobial and antiviral properties and is an effective gene delivery agent. While Benzyldocosyldimethylammonium chloride has several advantages, it also has limitations and requires further research to fully understand its mechanism of action and potential applications.
Synthesemethoden
Benzyldocosyldimethylammonium chloride can be synthesized using a simple and cost-effective method. The synthesis involves the reaction of dodecylbenzene with dimethylamine and benzyl chloride. The resulting product is then quaternized with methyl chloride to obtain Benzyldocosyldimethylammonium chloride. The synthesis method is scalable and can be easily modified to obtain different variants of Benzyldocosyldimethylammonium chloride.
Wissenschaftliche Forschungsanwendungen
Benzyldocosyldimethylammonium chloride has a wide range of scientific research applications. It is commonly used as a surfactant and emulsifier in various industries such as cosmetics, pharmaceuticals, and food. In scientific research, Benzyldocosyldimethylammonium chloride is used as a cationic detergent for the solubilization and purification of membrane proteins. It is also used as a gene delivery agent due to its ability to form stable complexes with DNA.
Eigenschaften
CAS-Nummer |
16841-14-8 |
|---|---|
Produktname |
Benzyldocosyldimethylammonium chloride |
Molekularformel |
C31H58ClN |
Molekulargewicht |
480.2 g/mol |
IUPAC-Name |
benzyl-docosyl-dimethylazanium;chloride |
InChI |
InChI=1S/C31H58N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-29-32(2,3)30-31-27-24-23-25-28-31;/h23-25,27-28H,4-22,26,29-30H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BWNMWDJZWBEKKJ-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Andere CAS-Nummern |
16841-14-8 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




